![molecular formula C7H11F2N3 B2774933 ([1-(2,2-Difluoroethyl)-1H-imidazol-2-YL]methyl)(methyl)amine CAS No. 1554179-46-2](/img/structure/B2774933.png)
([1-(2,2-Difluoroethyl)-1H-imidazol-2-YL]methyl)(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 1-(2,2-difluoroethyl)-1H-imidazol-2-amine, is a chemical with the CAS Number: 1700491-28-6 . It has a molecular weight of 147.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7F2N3/c6-4(7)3-10-2-1-9-5(10)8/h1-2,4H,3H2,(H2,8,9) . This indicates that the compound contains 5 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 3 nitrogen atoms .Physical and Chemical Properties Analysis
This compound is a powder that is highly soluble in water and other polar solvents . It has a storage temperature of -10°C .科学的研究の応用
Medicinal Chemistry and Therapeutic Applications
Imiquimod and its analogs, including compounds with similar structural features to the mentioned chemical, have been extensively studied for their immunomodulatory properties. These compounds activate the immune system through localized induction of cytokines such as IFN-α, -β, and various interleukins. Although the exact mechanisms remain under exploration, these compounds exhibit no inherent antiviral or antiproliferative activity in vitro. Their ability to stimulate onsite cytokine secretion in vivo suggests a potential for treating various cutaneous diseases, including genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. Imiquimod, in particular, has been recognized as an innovative topical agent for these conditions due to its potent immune response modification and stimulation of cell-mediated immune responses (T. Syed, 2001).
Corrosion Inhibition
Imidazoline and its derivatives, which share a similar core structure with the compound of interest, are widely used as effective corrosion inhibitors. Their low toxicity, cost-effectiveness, and environmental friendliness make them suitable for industrial applications, particularly in the petroleum industry. The chemical structure, including a 5-membered heterocyclic ring and a pendant side chain or alkyl amine substituent, allows for effective adsorption onto metal surfaces, forming a protective hydrophobic film. This review highlights the chemical structures, synthesis processes, and performance evaluations of imidazoline inhibitors, underscoring their significance in corrosion inhibition research (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Environmental Sciences
In the context of environmental protection, amine-functionalized sorbents, which could include derivatives of the specified compound, have been investigated for the removal of persistent pollutants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents utilize the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal. This innovative approach provides a promising solution to control PFAS concentrations in municipal water and wastewater treatment processes, aligning with current technological advances for environmental remediation (M. Ateia et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and others .
特性
IUPAC Name |
1-[1-(2,2-difluoroethyl)imidazol-2-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c1-10-4-7-11-2-3-12(7)5-6(8)9/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNHAOYIFNEVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN1CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2774850.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2774853.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2774854.png)
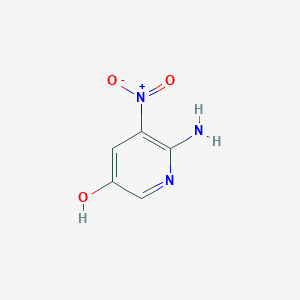
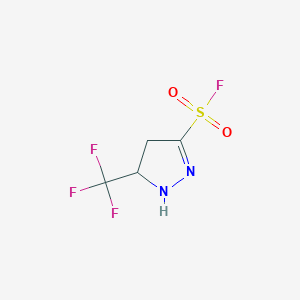
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)
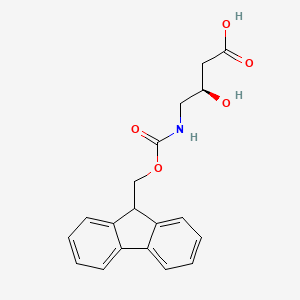
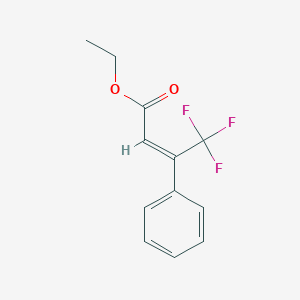

![3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2774866.png)
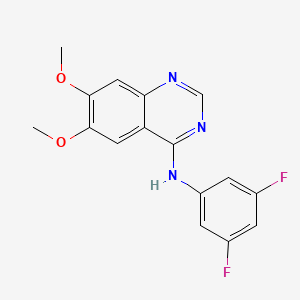
![5-{[(4-chlorophenyl)methyl]sulfanyl}-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)
![1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2774870.png)
![7,8-Dihydro-1H,6H-[1,4]dioxepino[2',3':4,5]benzo[1,2-d]imidazole-2-thiol](/img/structure/B2774872.png)
